Cas no 1396767-82-0 (4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine)

4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine
- AKOS024535737
- 1396767-82-0
- 4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine
- 4-(thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
- 4-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
- F6184-0317
-
- インチ: 1S/C16H16F3NO2S2/c17-16(18,19)13-3-1-4-14(11-13)24(21,22)20-8-6-12(7-9-20)15-5-2-10-23-15/h1-5,10-12H,6-9H2
- InChIKey: FEOBNRKOIJCXIE-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C(F)(F)F)C=1)(N1CCC(C2=CC=CS2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 375.05745559g/mol
- どういたいしつりょう: 375.05745559g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6184-0317-75mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-4mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-20μmol |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-1mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-50mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-100mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-2mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-3mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-5mg |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6184-0317-10μmol |
4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine |
1396767-82-0 | 10μmol |
$69.0 | 2023-09-09 |
4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidineに関する追加情報
Introduction to 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine (CAS No. 1396767-82-0)
4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine, identified by its CAS number 1396767-82-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl piperidine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a thiophen-2-yl group and a trifluoromethyl substituent on the benzene ring, contribute to its unique chemical properties and biological interactions.
The thiophen-2-yl moiety is a heterocyclic aromatic ring containing sulfur, which is known to enhance the binding affinity and selectivity of the compound towards biological targets. In contrast, the trifluoromethyl group introduces electron-withdrawing effects, which can modulate the reactivity and metabolic stability of the molecule. These structural elements make 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine a promising candidate for further exploration in drug discovery and development.
Recent advancements in medicinal chemistry have highlighted the importance of sulfonyl piperidine derivatives in the design of novel therapeutic agents. These compounds have shown potential in various pharmacological applications, including central nervous system (CNS) disorders, pain management, and anti-inflammatory treatments. The unique combination of structural features in 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine suggests that it may exhibit multiple biological activities, making it a valuable scaffold for further chemical optimization.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial research indicates that it may interact with specific enzymes and receptors involved in neurological pathways. The thiophen-2-yl group is particularly noteworthy for its ability to engage with certain protein targets, potentially leading to modulatory effects on neurotransmitter systems. Additionally, the trifluoromethyl group may contribute to improved pharmacokinetic properties, such as enhanced binding affinity and reduced metabolic degradation.
The synthesis of 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the sulfonyl piperidine core necessitates careful consideration of synthetic pathways to ensure high yield and purity. Advanced techniques in organic synthesis, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently.
One of the key challenges in developing this compound for therapeutic use is understanding its interaction with biological targets at a molecular level. Computational modeling and molecular docking studies have become essential tools in predicting how 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine may bind to proteins and enzymes. These studies can provide insights into its mechanism of action and help guide further optimization efforts.
The potential applications of this compound extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in agrochemicals and material science, where sulfonyl piperidine derivatives have shown promise as bioactive molecules. The unique structural features of 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine make it a versatile building block for designing novel compounds with tailored properties.
As interest in targeted therapies grows, compounds like 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine are being evaluated for their potential in precision medicine. The ability to fine-tune molecular structure to achieve specific biological outcomes is crucial for developing effective treatments for complex diseases. The combination of computational modeling, synthetic chemistry, and biological testing provides a robust framework for advancing this research.
The future prospects for 4-(thiophen-2-yl)-1-3-(trifluoromethyl)benzenesulfonylpiperidine are promising, with ongoing studies aimed at uncovering new pharmacological activities and optimizing its pharmacokinetic profile. Collaborative efforts between academic researchers and industry scientists will be essential in translating laboratory findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a significant role in shaping the future of drug discovery.
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